molecular formula C17H28N2OS B12610431 N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea CAS No. 648415-06-9

N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea

Cat. No.: B12610431
CAS No.: 648415-06-9
M. Wt: 308.5 g/mol
InChI Key: XXNMEDVJVDFYJR-UHFFFAOYSA-N
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Description

N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea is a synthetic organic compound known for its antioxidant properties. It is characterized by the presence of a thiourea group attached to a phenolic structure, which is further substituted with tert-butyl groups. These structural features contribute to its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The thiourea group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the thiourea group can be substituted with alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkylating agents like methyl iodide or aryl halides are employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Alkylated or arylated thiourea derivatives.

Scientific Research Applications

N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.

    Biology: Investigated for its potential protective effects against oxidative stress in biological systems.

    Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative stress.

    Industry: Utilized as a stabilizer in the production of plastics and other materials to enhance their durability.

Mechanism of Action

The antioxidant properties of N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea are attributed to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals and preventing oxidative damage. The thiourea group also plays a role in scavenging reactive oxygen species. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
  • 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
  • 3,5-Di-tert-butyl-4-hydroxyanisole

Uniqueness

N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea stands out due to its combined antioxidant properties from both the phenolic and thiourea groups. This dual functionality enhances its effectiveness in various applications compared to similar compounds that may only possess one type of antioxidant activity.

Properties

CAS No.

648415-06-9

Molecular Formula

C17H28N2OS

Molecular Weight

308.5 g/mol

IUPAC Name

2-(3,5-ditert-butyl-4-hydroxyphenyl)ethylthiourea

InChI

InChI=1S/C17H28N2OS/c1-16(2,3)12-9-11(7-8-19-15(18)21)10-13(14(12)20)17(4,5)6/h9-10,20H,7-8H2,1-6H3,(H3,18,19,21)

InChI Key

XXNMEDVJVDFYJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCNC(=S)N

Origin of Product

United States

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